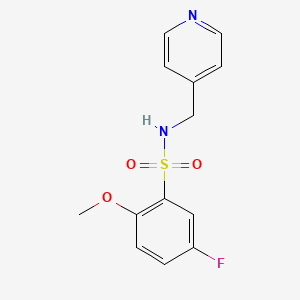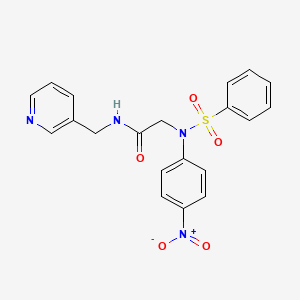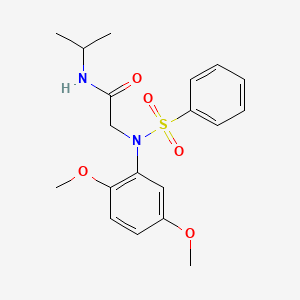![molecular formula C17H11BrN2O3 B5154998 2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5154998.png)
2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione, commonly known as BRD4 inhibitor, is a small molecule drug that has gained significant attention in the field of cancer research. This compound is known to selectively inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, which plays a crucial role in the regulation of gene transcription.
Mécanisme D'action
BRD4 inhibitor selectively binds to the bromodomains of BRD4, preventing it from interacting with acetylated histones and transcription factors. This leads to the inhibition of gene transcription, particularly of oncogenes that are commonly overexpressed in cancer cells. In addition, BRD4 inhibitor has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
BRD4 inhibitor has been shown to have a wide range of biochemical and physiological effects. In addition to inhibiting gene transcription and inducing apoptosis, it has been shown to inhibit angiogenesis, reduce inflammation, and modulate the immune response. These effects make it a promising candidate for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BRD4 inhibitor is its selectivity for BRD4 and its ability to inhibit gene transcription without affecting normal cells. However, it has been shown to have limited efficacy in some cancer types, and its long-term safety and toxicity profiles are still being evaluated. In addition, the synthesis of BRD4 inhibitor can be challenging and time-consuming, making it difficult to produce large quantities for clinical trials.
Orientations Futures
There are several future directions for the research and development of BRD4 inhibitor. One potential area of focus is the identification of biomarkers that can predict the response of cancer cells to BRD4 inhibitor, allowing for more targeted therapy. In addition, the development of more potent and selective BRD4 inhibitors is an active area of research. Finally, the combination of BRD4 inhibitor with other chemotherapeutic agents is being explored as a potential strategy to improve efficacy and reduce toxicity.
Méthodes De Synthèse
BRD4 inhibitor can be synthesized using a variety of methods, including Suzuki coupling, Sonogashira coupling, and Heck coupling. One of the most commonly used methods involves the reaction of 4-bromo-3-nitrobenzoic acid with propargylamine to form 4-bromo-3-nitrophenylpropargylamine. This intermediate is then reacted with 3-aminophthalic anhydride to form BRD4 inhibitor.
Applications De Recherche Scientifique
BRD4 inhibitor has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In addition, BRD4 inhibitor has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3/c18-12-7-5-11(6-8-12)15(21)9-10-19-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-10,19H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZCBGUDGJFKEO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC=CC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N/C=C/C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154919.png)
![1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5154924.png)
![N-ethyl-5-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5154934.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5154956.png)

![ethyl 7-bromo-4,10-bis(4-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5154969.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5154988.png)

![3-{[(4-methoxyphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5155003.png)
![1-(4-bromophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155009.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5155013.png)
![bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5155016.png)
![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-diethylglycinamide](/img/structure/B5155026.png)